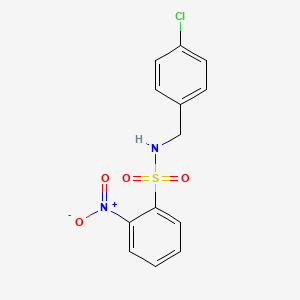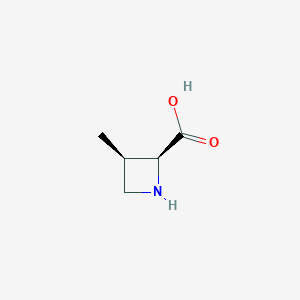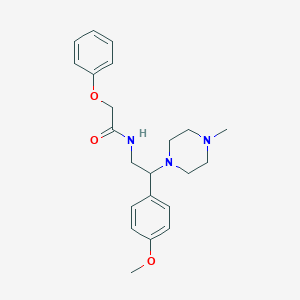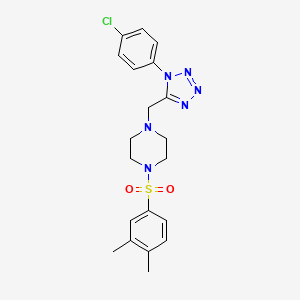
N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide” is a chemical compound that contains a benzyl group (a benzene ring attached to a CH2 group), a nitro group (-NO2), and a sulfonamide group (-SO2NH2). The presence of these functional groups could give this compound various chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl, nitro, and sulfonamide groups could result in a complex three-dimensional structure. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of “N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide” would be influenced by its functional groups. The benzyl group could undergo reactions typical of aromatic compounds, the nitro group could participate in redox reactions, and the sulfonamide group could engage in a variety of reactions involving the sulfur-nitrogen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide” would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Versatility in Secondary Amine Preparation
N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide, along with similar compounds, is instrumental in the preparation of secondary amines. These compounds can undergo alkylation to yield N-alkylated sulfonamides in near-quantitative yields. Secondary amines, obtained through this process, are crucial in various chemical syntheses (Fukuyama et al., 1995).
Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, derived from compounds like N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide, have shown promise in solid-phase synthesis. These compounds serve as key intermediates in various chemical transformations, yielding diverse molecular structures (Fülöpová & Soural, 2015).
Bacterial Biofilm Inhibition
Certain derivatives of N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide exhibit significant inhibitory action against bacterial biofilms. This property is particularly observed in Escherichia coli and Bacillus subtilis, suggesting potential applications in antibacterial treatments (Abbasi et al., 2020).
Chemoselective N-Acylation Reagent
N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, similar to N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide, are developed as chemoselective N-acylation reagents. These compounds demonstrate the ability to selectively protect primary amines in the presence of secondary amines and facilitate monofunctionalization of primary-secondary diamines (Ebrahimi et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide is Carbonic Anhydrase 13 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 13 . The interaction between the compound and its target may result in changes in the enzymatic activity of Carbonic Anhydrase 13, potentially affecting various physiological processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-11-7-5-10(6-8-11)9-15-21(19,20)13-4-2-1-3-12(13)16(17)18/h1-8,15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCYRNMRPWBQHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)
![Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2360790.png)
![2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2360793.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2360794.png)


![N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360798.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate](/img/structure/B2360799.png)
![N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide](/img/structure/B2360801.png)

![5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2360803.png)


